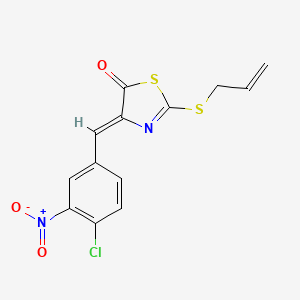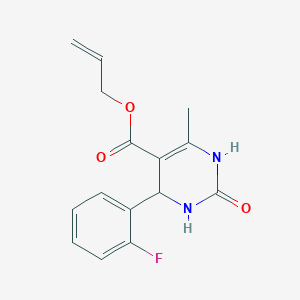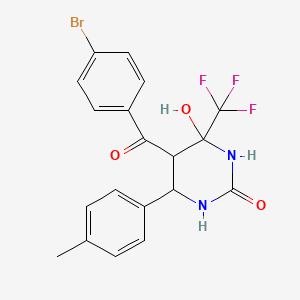![molecular formula C20H26O3 B5243318 2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene](/img/structure/B5243318.png)
2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxyphenoxy and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of 1,3,5-trimethylbenzene with 4-(2-methoxyphenoxy)butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce the corresponding alcohol.
Scientific Research Applications
2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenoxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene
- 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene
Uniqueness
Compared to similar compounds, 2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene has unique structural features that influence its chemical reactivity and biological activity. The presence of three methyl groups on the benzene ring can affect the compound’s steric and electronic properties, making it distinct in its interactions and applications.
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-13-16(2)20(17(3)14-15)23-12-8-7-11-22-19-10-6-5-9-18(19)21-4/h5-6,9-10,13-14H,7-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXBKWOQTWPHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5243244.png)
![2-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5243251.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B5243256.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide](/img/structure/B5243279.png)
![1-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]piperidine](/img/structure/B5243284.png)
![4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole](/img/structure/B5243289.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5243313.png)

![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5243319.png)
![(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one](/img/structure/B5243324.png)
